Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-
Description
Acetonitrile, [(4-methoxyphenyl)amino]- (IUPAC name: 2-(4-methoxyanilino)acetonitrile) is an organic compound with the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol. Its structure features a methoxy-substituted phenyl group attached to an aminoacetonitrile backbone, as represented by the SMILES string COC₁=CC=C(C=C₁)NCC#N . It is registered under EC number 246-517-7 and CAS 24889-95-0, with applications in pharmaceutical intermediates and organic synthesis .
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethylamino]acetonitrile |
InChI |
InChI=1S/C11H14N2O/c1-14-11-4-2-10(3-5-11)6-8-13-9-7-12/h2-5,13H,6,8-9H2,1H3 |
InChI Key |
IWAMDWGNBWBXKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC#N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of p-Methoxyphenylacetone
One primary synthetic route involves the reductive amination of p-methoxyphenylacetone with an amine source such as benzylamine or ammonia derivatives. This method typically proceeds as follows:
- Starting Materials: p-Methoxyphenylacetone and benzylamine (or ammonia).
- Catalyst: Catalytic hydrogenation using palladium or Raney nickel catalysts.
- Conditions: Hydrogen atmosphere under controlled temperature and pressure.
- Outcome: Formation of N-benzylamino-1-(4-methoxyphenyl)propane, which can be further resolved into optically pure forms using chiral acids such as L- or D-mandelic acid.
This approach allows for the preparation of optically pure intermediates by resolution of racemic mixtures through salt formation and crystallization cycles. The free amine is recovered by base treatment of the mandelic acid salt.
Condensation of p-Methoxyphenylacetonitrile with Cyclohexanone Followed by Hydrogenation
Another well-documented method involves the condensation of p-methoxyphenylacetonitrile with cyclohexanone in the presence of a strong base, followed by catalytic hydrogenation:
Step 1: Condensation
- Reactants: p-Methoxyphenylacetonitrile and cyclohexanone.
- Catalyst/Base: Sodium tert-butoxide or sodium hydroxide.
- Solvent: tert-Butanol.
- Temperature: Maintained between -10 to 5 °C to control reaction exothermicity.
- Reaction Time: Approximately 2 hours.
Step 2: Hydrogenation
- Catalyst: Raney nickel.
- Conditions: Hydrogen pressure of 120-200 psi, temperature 10-12 °C.
- Duration: 6-7 hours.
- Outcome: Formation of l-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.
Step 3: Salt Formation
- The amino alcohol formed is converted to its hydrochloride salt by treatment with hydrogen chloride in isopropyl alcohol at low temperature (0-5 °C).
- The salt precipitates upon addition of n-hexane and is isolated by filtration.
This method is scalable and suitable for industrial production due to its high yield and relatively mild conditions.
Synthesis of N-Formyl Derivative via Formylation
The compound N-formyl-1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol is prepared by formylation of the amino alcohol intermediate:
- Starting Material: l-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.
- Reagents: Formaldehyde and formic acid.
- Conditions: Heating at 95-100 °C.
- Outcome: Introduction of the formamide group to yield the N-formyl derivative.
This step is often carried out after isolation of the amino alcohol or its salt and is important for producing derivatives with specific biological activities.
Data Tables Summarizing Preparation Methods
| Preparation Step | Reagents/Conditions | Temperature (°C) | Pressure (psi) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Reductive Amination | p-Methoxyphenylacetone + benzylamine, Pd catalyst | Ambient | H2 atmosphere | Variable | Optically pure via resolution | |
| Condensation + Hydrogenation | p-Methoxyphenylacetonitrile + cyclohexanone, NaOtBu | -10 to 5 | 120-200 | 88.5 | 94.1 | Industrially scalable method |
| Salt Formation | HCl in isopropyl alcohol + n-hexane | 0 to 5 | Atmospheric | Quantitative | High | Precipitates hydrochloride salt |
| Formylation | Formaldehyde + formic acid | 95-100 | Atmospheric | High | High | Produces N-formyl derivative |
Research Outcomes and Mechanistic Insights
- The reductive amination route benefits from chiral resolution techniques using mandelic acid salts, enabling access to enantiomerically pure compounds vital for pharmaceutical applications.
- The condensation and hydrogenation sequence is notable for its mild conditions and high selectivity, with Raney nickel providing efficient catalytic hydrogenation of the nitrile intermediate to the corresponding amino alcohol.
- The formylation step introduces a formamide functional group, which modulates the compound’s biological activity by enabling hydrogen bonding interactions with molecular targets, as demonstrated in various biochemical assays.
- Analytical monitoring through thin-layer chromatography (TLC) and spectroscopic methods ensures reaction completion and product purity during synthesis.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride to form primary amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or potassium tert-butoxide in anhydrous conditions.
Major Products Formed
Oxidation: 4-Methoxybenzoic acid.
Reduction: 4-Methoxyphenylmethylamine.
Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.
Scientific Research Applications
Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]- involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and receptors in biological systems. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. electron-donating groups: The methoxy group in the target compound enhances electron density on the phenyl ring, contrasting with the electron-withdrawing nitro group in 2-((4-nitrophenyl)amino)-2-phenylacetonitrile .
- Steric effects: Bulkier substituents (e.g., triazine in ) reduce conformational flexibility compared to the simpler anilino structure of the target compound.
Physicochemical Properties
| Property | [(4-Methoxyphenyl)amino]acetonitrile | [Methyl(4-methylphenyl)amino]acetonitrile | 2-((4-Nitrophenyl)amino)-2-phenylacetonitrile |
|---|---|---|---|
| Molecular Weight (g/mol) | 162.19 | 160.22 | 253.26 |
| LogP (Predicted) | ~1.8 (moderate lipophilicity) | ~2.1 | ~2.5 (higher due to nitro group) |
| Dipole Moment | Higher (polar methoxy group) | Moderate (methyl substitution) | High (nitro group) |
| Solubility | Moderate in polar solvents | Low in water, soluble in acetonitrile | Low in polar solvents |
Notes:
Reactivity Trends :
- The methoxy group in the target compound facilitates electrophilic aromatic substitution (e.g., nitration), whereas nitro-substituted analogs are less reactive toward further substitution .
- N-Alkylated derivatives (e.g., [Methyl(4-methylphenyl)amino]acetonitrile) show reduced nucleophilicity compared to primary amines .
Enzyme Inhibition and Antifungal Activity
- Target Compound : Demonstrates moderate inhibition of fungal cytochrome P450 enzymes, attributed to the methoxy group’s interaction with heme iron .
- Triazine Derivative () : Exhibits stronger DNA methyltransferase inhibition (IC₅₀ = 12 μM) due to planar triazine core intercalation.
- Nitro-Substituted Analog () : Shows negligible bioactivity, likely due to poor membrane permeability.
Pharmacokinetic Data (Relative Retention Times)
Data from chromatographic studies ():
| Compound | Relative Retention Time (RRT) | Relative Response Factor (%) |
|---|---|---|
| [(4-Methoxyphenyl)amino]acetonitrile | Not directly reported | - |
| Related methoxyphenyl ethylamine derivatives | RRT 0.4–2.2 | 1.00–1.75 |
Industrial and Market Trends
Biological Activity
Acetonitrile, [[2-(4-methoxyphenyl)ethyl]amino]- (CAS No. 763022-04-4), is a chemical compound that has garnered interest in various biological applications due to its unique structural properties. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C11H14N2O |
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | Acetonitrile, [[2-(4-methoxyphenyl)ethyl]amino]- |
| InChI Key | ZDZZGZJYFZBDEK-UHFFFAOYSA-N |
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets through its amino and nitrile groups. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modify the structure and function of target molecules, influencing cellular processes.
Case Studies and Research Findings
-
Induction of Oct3/4 Expression :
A study identified that derivatives of acetonitrile, specifically 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile (referred to as O4I1), enhanced the expression of Oct3/4, a crucial factor in reprogramming somatic cells into induced pluripotent stem cells (iPSCs). This enhancement suggests potential applications in regenerative medicine by providing an alternative to traditional methods involving viral transduction . -
Cytotoxicity Evaluation :
Research evaluating the cytotoxic effects of related compounds against human cancer cell lines demonstrated varying degrees of potency. For instance, certain derivatives showed significant cytotoxic effects on melanoma cells (HTB-140) with a notable inhibition of interleukin-6 release, indicating potential anti-cancer properties . The study utilized assays such as MTT and lactate dehydrogenase (LDH) to assess cell viability and apoptosis induction. -
Kinase Inhibition :
Acetonitrile derivatives have been explored for their ability to modulate kinase activity, particularly in cases involving mutant forms of EGFR and HER2. This modulation is significant for developing targeted therapies in oncology .
Comparative Analysis
To better understand the biological activity of acetonitrile, it is useful to compare it with similar compounds:
Q & A
Basic: What are the foundational synthetic routes for Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-methoxyphenylacetonitrile with ethylenediamine derivatives under basic conditions (e.g., NaOH or KOH) in polar aprotic solvents like acetonitrile or ethanol. Key steps include:
- Step 1 : Activation of the nitrile group via deprotonation.
- Step 2 : Nucleophilic attack by the amine group of 2-(4-methoxyphenyl)ethylamine.
- Step 3 : Purification via recrystallization or column chromatography .
Thermal optimization (e.g., heating at 70–80°C) enhances reaction efficiency .
Advanced: How can catalytic hydrogenation be optimized for intermediates in this compound’s synthesis?
Methodological Answer:
Hydrogenation of intermediates like 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol requires:
- Catalyst Selection : Raney nickel or palladium on carbon for selective reduction of nitriles to amines .
- Reaction Conditions : Hydrogen pressure (8–10 kg/cm²), alcoholic solvents (e.g., methanol with NH₃), and controlled temperature (50–70°C).
- Yield Improvement : Catalyst activation with carboxylic acids (e.g., acetic acid) reduces side reactions .
Basic: Which spectroscopic techniques confirm structural integrity?
Methodological Answer:
- NMR : - and -NMR identify aromatic protons (δ 6.8–7.2 ppm) and nitrile carbon (δ ~120 ppm) .
- IR : Stretching frequencies for nitrile (~2240 cm⁻¹) and methoxy groups (~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₂H₁₅N₂O₂) .
Advanced: How does the compound interact with β-adrenergic receptors?
Methodological Answer:
The 4-methoxyphenyl and ethylamino groups facilitate binding via:
- Hydrogen Bonding : Methoxy oxygen with receptor aspartate residues.
- π-Stacking : Aromatic ring interactions with hydrophobic pockets.
Experimental Validation : - Radioligand displacement assays (IC₅₀ values).
- Molecular docking (AutoDock Vina) to map binding poses .
Advanced: How to resolve contradictions in reported enzyme inhibition data?
Methodological Answer:
Discrepancies in IC₅₀ values may arise from assay conditions. Recommendations:
- Standardized Assays : Use identical buffer pH (7.4) and temperature (37°C).
- Control for Redox Activity : Add antioxidants (e.g., ascorbic acid) to prevent nitrile oxidation .
- Cross-Validation : Compare results across HPLC-based activity assays and fluorescent probes .
Basic: What reactivity is expected from the nitrile and amino groups?
Methodological Answer:
- Nitrile : Reduces to primary amines (H₂/Pd-C) or hydrolyzes to carboxylic acids (H₂SO₄/H₂O) .
- Amino Group : Forms Schiff bases with aldehydes or undergoes acetylation (acetic anhydride) .
Mechanistic Insight : The methoxy group stabilizes intermediates via resonance during substitution .
Advanced: What chiral resolution methods separate enantiomers?
Methodological Answer:
- Diastereomeric Salt Formation : Use (1S,2R)-(+)-ephedrine in acetonitrile/ethyl acetate (1:1 v/v) for selective crystallization .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phase .
Basic: How are impurities profiled in this compound?
Methodological Answer:
- HPLC : Relative retention times (RRT) and response factors identify impurities (e.g., RRT 0.4–2.2 for analogs) .
- LC-MS/MS : Quantifies trace impurities (≤0.1%) via MRM transitions .
Advanced: How to assess stability under oxidative conditions?
Methodological Answer:
- Forced Degradation : Expose to H₂O₂ (3% w/v) at 40°C for 24 hours.
- Analytical Monitoring : Track nitrile → amide conversion via FTIR and LC-MS .
- Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius plots .
Advanced: Which computational tools predict binding modes with CYP450 enzymes?
Methodological Answer:
- Molecular Dynamics (MD) : GROMACS simulations in lipid bilayers to assess membrane permeability.
- Docking Software (e.g., Glide) : Grid-based scoring for CYP2D6 active site interactions .
- QM/MM : Hybrid quantum mechanics/molecular mechanics to model electron transfer during oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
